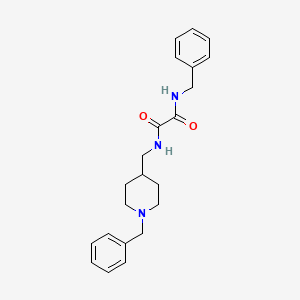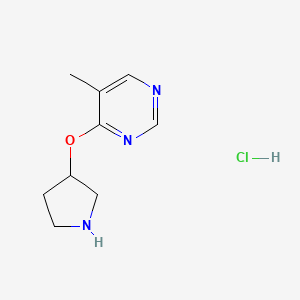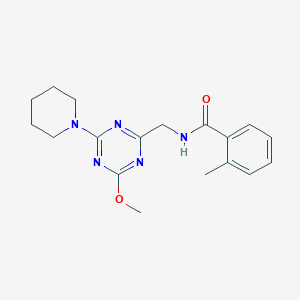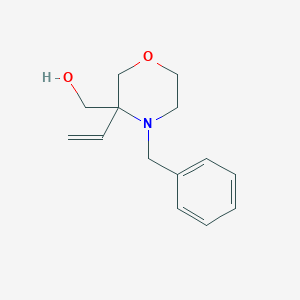
2-Amino-6-cloropirimidina-4-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloropyrimidine-4-carbonitrile is a chemical compound used in pharmaceutical testing . It is a potential substituent in the synthesis of anti-anxiety, anti-depressant, and anti-psychotic agents .
Synthesis Analysis
The synthesis of polysubstituted pyrimidines, which includes 2-Amino-6-chloropyrimidine-4-carbonitrile, has been reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction . This method provides a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Molecular Structure Analysis
The molecular formula of 2-Amino-6-chloropyrimidine-4-carbonitrile is C5H3ClN4, with a molecular weight of 154.56 g/mol .Chemical Reactions Analysis
The target pyrimidines, including 2-Amino-6-chloropyrimidine-4-carbonitrile, were assessed for their ability to suppress the in vitro PGE 2 generation from COX enzymes in C57BL6 mouse peritoneal cells .Aplicaciones Científicas De Investigación
- Importancia: Las reacciones de acoplamiento de Negishi son esenciales para la construcción de enlaces carbono-carbono, lo que hace que este compuesto sea valioso en la química sintética y el descubrimiento de fármacos .
- Importancia: Las reacciones de cianación permiten la introducción de grupos ciano, que pueden afectar la actividad biológica de las moléculas. Esta aplicación es relevante en la química medicinal y la investigación agroquímica .
Reacciones de Acoplamiento de Negishi
Reacciones de Cianación
Síntesis Personalizada y Perfil de Impurezas
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, a class of molecules to which this compound belongs, are known to display a wide range of biological and pharmaceutical activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
It’s known that pyrimidine derivatives can have various effects, including anti-inflammatory, analgesic, antioxidant, antiviral, anti-amoebic, and other activities .
Action Environment
It’s known that the compound is a white crystalline solid, almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This suggests that the compound’s action could be influenced by the solvent environment.
Safety and Hazards
The safety data sheet for 4-Amino-6-chloropyrimidine-5-carbonitrile indicates that it is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
While specific future directions for 2-Amino-6-chloropyrimidine-4-carbonitrile are not explicitly mentioned, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it is interacting with .
Cellular Effects
It is known that pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-amino-6-chloropyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBDTXIXMTLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)
![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)


![N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2430267.png)


![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)
![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
